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Compound of Interest

Compound Name:
2-Chloro-3,5-

dimethylbenzaldehyde

CAS No.: 125340-12-7

Cat. No.: B1602165

Get Quote

Strategic Pharmacophore & Synthetic Intermediate in Drug Discovery

Part 1: Executive Summary & Chemical Identity
2-Chloro-3,5-dimethylbenzaldehyde (CAS 125340-12-7) is a specialized aromatic aldehyde

serving as a critical building block in the synthesis of complex heterocyclic pharmaceutical

agents. Unlike generic reagents, this compound offers a unique substitution pattern—a chlorine

atom at the ortho position combined with two methyl groups. This configuration provides steric

bulk and lipophilic modulation, exploiting the "Magic Chloro" effect to enhance the metabolic

stability and potency of downstream drug candidates, particularly in antiviral (HEPT analogs)

and oncology (ALDH inhibitors) pipelines.
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Property Specification

CAS Number 125340-12-7

IUPAC Name 2-Chloro-3,5-dimethylbenzaldehyde

Molecular Formula C₉H₉ClO

Molecular Weight 168.62 g/mol

SMILES CC1=CC(C)=C(Cl)C(C=O)=C1

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Chloroform, Methanol,

Dichloromethane

Storage
2–8°C (Inert atmosphere recommended to

prevent oxidation)

Part 2: Physicochemical Properties & Stability
Understanding the physical behavior of CAS 125340-12-7 is prerequisite for reproducible

synthesis.

Lipophilicity & Bioavailability: The presence of the chlorine atom significantly increases the

logP compared to the non-halogenated parent. This allows derived pharmacophores to

penetrate lipid bilayers more effectively, a crucial trait for CNS-targeting drugs.

Reactivity Profile:

Electrophilicity: The aldehyde carbonyl is activated by the electron-withdrawing chlorine at

the ortho position, making it highly reactive toward nucleophiles (amines, active

methylenes).

Oxidation Sensitivity: Like most benzaldehydes, it is prone to autoxidation to 2-chloro-3,5-

dimethylbenzoic acid upon air exposure. Storage under nitrogen or argon is mandatory for

maintaining high purity (>98%).

Part 3: Synthesis & Manufacturing Pathways
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High-purity synthesis of CAS 125340-12-7 typically follows two primary routes. The choice

depends on scale and available starting materials.[1]

Route A: Selective Oxidation (Laboratory Scale)
This method is preferred for research due to mild conditions and high functional group

tolerance.

Precursor: (2-Chloro-3,5-dimethylphenyl)methanol.

Reagent: Activated Manganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC).

Mechanism: Selective oxidation of the benzylic alcohol to the aldehyde without over-

oxidation to the carboxylic acid.[1]

Route B: Vilsmeier-Haack Formylation (Industrial Scale)
Precursor: 2-Chloro-1,3-dimethylbenzene (2-Chloro-m-xylene).

Reagents: Phosphorus Oxychloride (POCl₃) + Dimethylformamide (DMF).

Mechanism: Electrophilic aromatic substitution.[1] The directing effects of the methyl groups

and the chlorine atom favor formylation at the open ortho position relative to the methyls,

though isomer separation may be required.
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Figure 1: Dual synthetic pathways for CAS 125340-12-7, highlighting laboratory vs. industrial

strategies.

Part 4: Pharmacology & Applications in Drug
Discovery
This molecule is not a drug itself but a "privileged scaffold" generator. Its structural features

enable the synthesis of diverse bioactive libraries.

Antiviral Agents (HEPT Analogs)
Substituted benzaldehydes are key intermediates in synthesizing HEPT (1-[(2-

hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogs, which are potent Non-Nucleoside

Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment.

Role: The 2-chloro-3,5-dimethylphenyl moiety mimics the hydrophobic pocket binding

domain of the viral reverse transcriptase enzyme. The chlorine atom fills a specific

hydrophobic cleft, increasing binding affinity (IC₅₀ reduction).

ALDH1A3 Inhibitors (Oncology)
Recent research identifies benzyloxybenzaldehyde derivatives as selective inhibitors of

Aldehyde Dehydrogenase 1A3 (ALDH1A3), a cancer stem cell marker associated with

chemotherapy resistance.

Mechanism: Condensation of CAS 125340-12-7 with hydrazine or amine scaffolds creates

inhibitors that block the catalytic activity of ALDH1A3, potentially sensitizing resistant tumors

to standard treatments.

Heterocyclic Synthesis (Schiff Bases)
The aldehyde group readily condenses with primary amines to form Schiff bases (imines),

which are precursors to:

Quinazolines: Kinase inhibitors.
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Benzimidazoles: Anthelmintic and antifungal agents.

Visualization: Downstream Reactivity Logic
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Figure 2: Divergent synthesis pathways utilizing the aldehyde functionality for drug discovery.

Part 5: Experimental Protocols
Protocol 1: Standard Schiff Base Condensation
Objective: To synthesize a bioactive imine intermediate for heterocyclic library generation.

Reagents:

CAS 125340-12-7 (1.0 eq)

Primary Amine (e.g., Aniline derivative) (1.0 eq)

Ethanol (anhydrous)

Glacial Acetic Acid (Catalytic amount, 2-3 drops)
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Procedure:

Dissolution: Dissolve 1.0 mmol of CAS 125340-12-7 in 10 mL of absolute ethanol in a round-

bottom flask.

Addition: Add 1.0 mmol of the target primary amine.

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing

electrophilicity.

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor progress via TLC

(Mobile phase: Hexane/Ethyl Acetate 4:1).

Isolation: Cool the mixture to room temperature. The Schiff base often precipitates as a solid.

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from

ethanol/water if necessary.

Validation:

IR Spectroscopy: Disappearance of the C=O stretch (~1690 cm⁻¹) and appearance of the

C=N stretch (~1620 cm⁻¹).

¹H NMR: Appearance of the azomethine proton singlet (–CH=N–) typically around 8.3–8.8

ppm.

Part 6: Safety & Regulatory (MSDS Highlights)
Signal Word: WARNING
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Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.[2]

Eye Irritation H319
Causes serious eye irritation.

[2]

STOT-SE H335
May cause respiratory

irritation.[2]

Handling Precaution: Always handle in a fume hood. The compound is an irritant to mucous

membranes. In case of contact with eyes, rinse immediately with plenty of water for 15 minutes

and seek medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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